molecular formula C26H25N3O3 B11576348 N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide

N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide

Cat. No.: B11576348
M. Wt: 427.5 g/mol
InChI Key: RQZYJVRYPUXPIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a cyclohexyl group, an oxobenzoindole moiety, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxobenzoindole moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The oxobenzoindole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product is then reacted with cyclohexylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or indole derivatives.

Scientific Research Applications

N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[(2-(3-hydroxybenzylidene)hydrazino)(oxo)acetyl]amino}benzamide
  • N-cyclohexyl-2-{[(2-(4-hydroxybenzylidene)hydrazino)(oxo)acetyl]amino}benzamide
  • N-cyclohexyl-2-{[(2-(2-thienylmethylene)hydrazino)(oxo)acetyl]amino}benzamide

Uniqueness

N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxobenzoindole moiety, in particular, is responsible for its potential therapeutic activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C26H25N3O3/c30-23(16-29-22-15-7-9-17-8-6-13-20(24(17)22)26(29)32)28-21-14-5-4-12-19(21)25(31)27-18-10-2-1-3-11-18/h4-9,12-15,18H,1-3,10-11,16H2,(H,27,31)(H,28,30)

InChI Key

RQZYJVRYPUXPIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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